molecular formula C15H13N5O3 B2421728 3-(3,4-dimethoxyphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872594-44-0

3-(3,4-dimethoxyphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2421728
CAS No.: 872594-44-0
M. Wt: 311.301
InChI Key: SMMKXQWALXGFBF-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a triazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c1-4-7-19-9-16-14-13(15(19)21)17-18-20(14)10-5-6-11(22-2)12(8-10)23-3/h1,5-6,8-9H,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMKXQWALXGFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC#C)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with propargylamine to form an intermediate, which is then cyclized with a suitable triazole precursor under reflux conditions . The reaction is often carried out in the presence of a catalyst such as glacial acetic acid and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring or the triazole moiety are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential
Research indicates that this compound may serve as an effective anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cell proliferation positions it as a candidate for further development in cancer therapies. Studies have shown that compounds with similar triazolo-pyrimidine structures exhibit cytotoxic effects against various cancer cell lines by targeting cyclin-dependent kinases (CDKs) which regulate the cell cycle .

Mechanism of Action
The mechanism of action involves the inhibition of CDKs, leading to cell cycle arrest and apoptosis in cancer cells. This interaction has been documented in several studies that explore the structure-activity relationship (SAR) of triazolo-pyrimidine derivatives .

Biological Research

Enzyme Inhibition Studies
In biological research, 3-(3,4-dimethoxyphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is utilized to investigate its effects on various biological processes. It has been shown to inhibit certain enzymes involved in metabolic pathways and signal transduction mechanisms. This property makes it a valuable tool for studying cellular processes and developing new therapeutic strategies .

Industrial Chemistry

Synthesis of Complex Molecules
The compound serves as an important intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced biological activities. The optimization of synthetic routes for large-scale production is a focus area for industrial applications .

Synthetic Routes

The synthesis of this compound typically involves the condensation of specific starting materials under controlled conditions. A common method includes:

  • Reaction of 3,4-Dimethoxybenzaldehyde with Propargylamine : This reaction forms an intermediate compound.
  • Cyclization with a Triazole Precursor : The intermediate is then cyclized under reflux conditions to yield the final product.

Industrial Production Methods

For industrial production, similar synthetic routes are employed but scaled up using continuous flow reactors and automated systems to enhance efficiency and yield. Optimization of reaction conditions such as temperature and catalyst concentration is crucial for achieving high-quality products .

Case Study 1: Anticancer Activity

A study published in the European Journal of Medicinal Chemistry explored the anticancer properties of triazolo-pyrimidine derivatives similar to this compound. The results indicated significant cytotoxic effects against multiple cancer cell lines due to CDK inhibition .

Case Study 2: Enzyme Inhibition

Research conducted by MDPI highlighted the enzyme inhibition capabilities of triazolo-pyrimidines. The study demonstrated that these compounds could effectively inhibit key enzymes involved in metabolic pathways critical for cancer progression .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dimethoxyphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a promising candidate for further development in medicinal chemistry.

Biological Activity

3-(3,4-dimethoxyphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (hereafter referred to as "the compound") is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. Its unique structure features a triazolo[4,5-d]pyrimidine core, which is known for its potential therapeutic applications.

The compound exhibits biological activity primarily through its interaction with specific molecular targets. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition can lead to reduced cell proliferation in various cancer cell lines.

Anticancer Activity

Research indicates that the compound demonstrates significant anticancer properties. For instance, studies have shown that it effectively inhibits the growth of several cancer cell lines:

Cell Line IC50 Value (µM) Reference
HCT-116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3
MCF-7 (Breast Cancer)Varies

In a comparative study against standard chemotherapeutics like cisplatin, the compound exhibited comparable or superior cytotoxic effects on these cell lines .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in inflammatory pathways. This includes inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are implicated in pain and inflammation processes .

Other Biological Activities

In addition to its anticancer and anti-inflammatory properties, the compound has been evaluated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogenic bacteria .
  • Antioxidant Activity : The compound has shown potential as an antioxidant agent in vitro, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of the compound:

  • Study on Anticancer Efficacy : A detailed study evaluated the effects of the compound on multiple cancer cell lines and demonstrated its ability to induce apoptosis through CDK inhibition. This study reported a clear dose-response relationship with significant cytotoxic effects at lower concentrations .
  • Inflammatory Response Inhibition : Another research focused on the anti-inflammatory properties of the compound by assessing its impact on COX enzyme activity. The findings indicated effective inhibition at micromolar concentrations, suggesting potential therapeutic applications in inflammatory diseases .
  • Antioxidant Properties : A recent publication assessed the antioxidant capacity of the compound using various assays (DPPH radical scavenging assay). Results indicated that it effectively scavenged free radicals, highlighting its potential role in oxidative stress management .

Q & A

Q. What are the key steps and challenges in synthesizing 3-(3,4-dimethoxyphenyl)-6-(prop-2-yn-1-yl)triazolopyrimidin-7-one?

The synthesis typically involves multi-step reactions, including cyclization of triazole and pyrimidine precursors, followed by substitution reactions to introduce the 3,4-dimethoxyphenyl and propargyl groups. Key challenges include optimizing reaction conditions (e.g., temperature, solvent polarity) and controlling regioselectivity during cyclization. For example, highlights the importance of catalysts (e.g., palladium or copper-based) and purification methods like column chromatography or recrystallization to achieve >90% purity . Propargyl group introduction may require Sonogashira coupling under inert atmospheres .

Q. Which spectroscopic techniques are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for confirming substituent positions and ring fusion. X-ray crystallography (as in ) resolves bond angles and torsional strain in the fused triazolopyrimidine core, while IR spectroscopy identifies functional groups like carbonyl (C=O) at ~1700 cm⁻¹ . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

Initial studies suggest kinase inhibition (e.g., cyclin-dependent kinases) due to structural similarity to ATP-competitive inhibitors. and note that triazolopyrimidines with methoxy and propargyl groups exhibit IC₅₀ values in the low micromolar range (1–10 µM) in enzyme assays . Cell-based viability assays (e.g., MTT) show antiproliferative activity in cancer cell lines, though potency varies with substitution patterns .

Advanced Research Questions

Q. How can reaction yields be improved during propargyl group introduction?

Optimizing propargylation requires:

  • Catalyst selection : Copper(I) iodide or Pd(PPh₃)₄ for Sonogashira coupling, with yields increasing from 60% to 85% when using DMF as a solvent .
  • Temperature control : Maintaining 60–80°C prevents side reactions like alkyne oligomerization.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product .

Q. What mechanistic insights exist for its interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal that the triazolopyrimidine core occupies the ATP-binding pocket of kinases. The 3,4-dimethoxyphenyl group enhances hydrophobic interactions, while the propargyl moiety may form covalent bonds with cysteine residues in allosteric sites (). Surface plasmon resonance (SPR) assays confirm binding affinity (KD = 2.3 µM for CDK2) .

Q. How do structural modifications influence bioactivity?

A structure-activity relationship (SAR) study () shows:

  • Methoxy groups : Removing one methoxy reduces potency by 5-fold, indicating their role in π-stacking with aromatic residues.
  • Propargyl substitution : Replacing propargyl with methyl decreases selectivity due to reduced steric bulk.
  • Triazole ring : Fluorination at the triazole N-position enhances metabolic stability but reduces solubility .

Q. How can contradictory data on cytotoxicity across studies be resolved?

Discrepancies in IC₅₀ values may arise from:

  • Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound availability.
  • Cell line heterogeneity : BRCA1-mutant lines (e.g., MDA-MB-436) show 10-fold higher sensitivity than wild-type .
  • Batch purity : HPLC purity <95% correlates with inconsistent activity; repurify via preparative HPLC .

Methodological Recommendations

Q. Key analytical parameters for quality control

ParameterMethodTarget Specification
PurityHPLC (C18 column)≥95% (λ = 254 nm)
Residual solventsGC-MS<500 ppm (ICH guidelines)
Heavy metalsICP-MS<10 ppm (Pb, Cd, As, Hg)

Q. Troubleshooting low yields in cyclization steps

  • Issue : <50% yield in triazole-pyrimidine fusion.
  • Solution : Use microwave-assisted synthesis (100°C, 30 min) to accelerate cyclization and reduce side products .

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